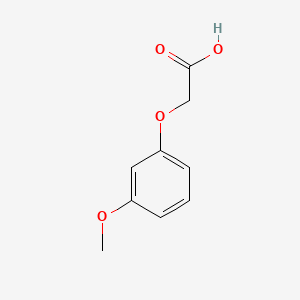

3-Methoxyphenoxyacetic acid

Descripción

General Classification within Organic Chemistry and its Broader Family of Compounds

Phenoxyacetic acid and its derivatives are organic compounds characterized by a phenoxy group linked to an acetic acid moiety through an ether bond. smolecule.com In the systematic classification of organic chemistry, they are identified as both aryl ethers and monocarboxylic acids. nih.govchemicalbook.com The core structure is phenoxyacetic acid (C₈H₈O₃), which is an O-phenyl derivative of glycolic acid. nih.govchemicalbook.com The broader family of these compounds arises from the substitution of one or more hydrogen atoms on the phenyl ring with various functional groups, such as halogens, alkyl, or alkoxy groups, which significantly influences their chemical properties and biological activities. arabjchem.orgchemicalbook.com

Historical Context and Significance of Phenoxyacetic Acid Analogs in Scientific Discovery

The scientific journey of phenoxyacetic acid analogs gained significant momentum in the 1940s. During this period, researchers discovered that these compounds could mimic the action of natural plant growth hormones, specifically auxins like indole-3-acetic acid (IAA). ontosight.aiontosight.ai This discovery was a watershed moment in agricultural science. It was found that at high concentrations, certain synthetic analogs could induce uncontrolled growth in broadleaf plants, leading to their demise. uchicago.edu This led to the development and commercialization of some of the first selective herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), which revolutionized weed control in cereal crops and pastures. ontosight.aiuchicago.edu

Broad Spectrum of Research Applications for Phenoxyacetic Acid Derivatives

The research applications of phenoxyacetic acid derivatives are extensive and varied. Primarily, they are known for their use as herbicides in agriculture to control broadleaf weeds. smolecule.comontosight.ai Their mechanism of action is based on disrupting normal plant growth processes. scbt.com Beyond agriculture, these compounds are valuable precursors and intermediates in the synthesis of a wide array of other molecules. In the field of medicinal chemistry, the phenoxyacetic acid scaffold is present in numerous drug classes, and its derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. smolecule.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDPQRIYMMZJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174991 | |

| Record name | Acetic acid, (3-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088-24-6 | |

| Record name | Acetic acid, (3-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2088-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (3-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxyphenoxyacetic Acid

Established Synthetic Routes for 3-Methoxyphenoxyacetic Acid and Related Compounds

The construction of the phenoxyacetic acid scaffold can be achieved through several reliable synthetic pathways. These methods, including the Ullmann condensation and direct etherification, have been refined over the years to improve yields and reaction conditions.

Ullmann Condensation Approaches in Synthetic Schemes

The Ullmann condensation is a classical and widely used method for the formation of aryl ethers, including phenoxyacetic acids. wikipedia.orgorganic-chemistry.orgiitk.ac.inwikipedia.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol (B47542) or its corresponding phenoxide. wikipedia.orgorganic-chemistry.orgiitk.ac.inwikipedia.org In the context of this compound, this would involve the reaction of a halo-substituted benzene (B151609) ring with 3-methoxyphenol (B1666288).

The reaction is traditionally carried out at high temperatures in polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The process generally requires stoichiometric amounts of copper, often in the form of copper powder or copper(I) salts like cuprous iodide (CuI). wikipedia.orgiucr.org The mechanism is believed to involve the in-situ formation of a copper(I) phenoxide, which then undergoes nucleophilic aromatic substitution with the aryl halide. wikipedia.org

Modern variations of the Ullmann reaction have introduced the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonate, which can lead to milder reaction conditions. wikipedia.org For instance, the synthesis of 2-(3-methoxyphenoxy)benzoic acid, a related compound, is achieved by reacting 2-chlorobenzoic acid with 3-methoxyphenol in the presence of potassium carbonate, copper powder, and cuprous iodide. iucr.org

| Reagent/Condition | Role/Observation |

| Aryl Halide | Substrate, reactivity order: I > Br > Cl |

| Phenol | Nucleophile |

| Copper Catalyst | Essential for C-O bond formation |

| Base (e.g., K2CO3) | Deprotonates the phenol |

| Solvent (e.g., DMF) | High-boiling, polar solvent |

| Temperature | Typically high (often > 210°C) |

Direct Etherification Techniques for Phenoxyacetic Acid Formation

Direct etherification, often referred to as the Williamson ether synthesis, is a fundamental and versatile method for preparing ethers, including phenoxyacetic acids. chegg.com This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. chegg.com For the synthesis of this compound, this typically entails the reaction of 3-methoxyphenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. chegg.comchemicalbook.com

The initial step is the deprotonation of the phenol by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic phenoxide ion. chegg.comchemicalbook.comnih.gov This phenoxide then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the ether linkage. chegg.comnih.gov The reaction is often carried out in a polar solvent like water, ethanol, or acetone. chemicalbook.comnih.gov

A general procedure involves dissolving the phenol in an aqueous or alcoholic solution of the base, followed by the addition of the haloacetic acid. chemicalbook.com The reaction mixture is then typically heated to reflux to drive the reaction to completion. chemicalbook.com Acidification of the reaction mixture after cooling precipitates the phenoxyacetic acid product, which can then be purified by recrystallization. chemicalbook.com This method is widely applicable for the synthesis of various substituted phenoxyacetic acids. confex.comresearchgate.netvulcanchem.com

| Reagent | Function |

| Phenol | Starting material, provides the phenoxy group |

| Haloacetic Acid | Provides the acetic acid moiety |

| Base (e.g., NaOH, KOH) | Deprotonates the phenol to form the phenoxide |

| Solvent (e.g., water, ethanol) | Provides the reaction medium |

Multi-Step Synthesis Strategies from Phenolic Precursors

The synthesis of this compound can also be approached through multi-step strategies starting from readily available phenolic precursors. encyclopedia.pub A common precursor for this synthesis is 3-methoxyphenol, which can be synthesized from resorcinol (B1680541) by methylation. chemicalbook.com

One common multi-step approach involves the initial formation of the phenoxide of 3-methoxyphenol using a base like sodium hydroxide. This is then followed by a Williamson ether synthesis, reacting the phenoxide with an alkylating agent such as ethyl chloroacetate (B1199739) to form the corresponding ester, ethyl 3-methoxyphenoxyacetate. nih.gov The final step is the hydrolysis of the ester to the carboxylic acid, this compound. This hydrolysis is typically carried out under basic or acidic conditions.

Another strategy involves the demethylation of a dimethoxy-substituted precursor. For example, 4-(3-methoxyphenoxy)benzoic acid has been synthesized from 4-(3-methoxyphenoxy)benzoic acid by refluxing with 48% hydrogen bromide in acetic acid. encyclopedia.pub These multi-step routes offer flexibility in introducing various substituents onto the aromatic ring and allow for the purification of intermediates, which can lead to a higher purity of the final product.

| Step | Description | Key Reagents |

| 1 | Formation of Phenoxide | 3-Methoxyphenol, Base (e.g., NaOH) |

| 2 | Etherification | Alkyl haloacetate (e.g., Ethyl chloroacetate) |

| 3 | Hydrolysis | Acid or Base |

Synthesis of Specific Isomers and Analogs of Research Interest

The synthetic methodologies for phenoxyacetic acids are not limited to the parent compound but are also extensively applied to produce a wide array of isomers and analogs with specific functionalities for various research applications.

A notable analog, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is synthesized from the natural product vanillin (B372448). arabjchem.orgprepchem.comresearchgate.net This synthesis is a straightforward example of the Williamson ether synthesis. arabjchem.org The reaction involves treating vanillin (4-hydroxy-3-methoxybenzaldehyde) with chloroacetic acid in the presence of a strong base like sodium hydroxide. arabjchem.orgrsc.org The phenoxide ion of vanillin, formed in situ, acts as a nucleophile and attacks the chloroacetic acid to form the desired product. arabjchem.org Alternatively, ethyl bromoacetate (B1195939) can be used in the presence of potassium carbonate in a solvent like N,N-dimethylformamide (DMF). prepchem.com The resulting ester is then hydrolyzed to the carboxylic acid. This compound serves as a versatile building block for the synthesis of more complex molecules, such as novel 1,3,4-thiadiazole (B1197879) derivatives. arabjchem.org

| Starting Material | Reagent 1 | Reagent 2 | Product |

| Vanillin | Chloroacetic Acid | Sodium Hydroxide | 2-(4-Formyl-2-methoxyphenoxy)acetic acid arabjchem.orgrsc.org |

| Vanillin | Ethyl Bromoacetate | Potassium Carbonate | Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate prepchem.com |

The synthesis of 2-[(3-methoxyphenoxy)methyl]prop-2-enoic acid (MPMPA) is achieved through a multi-step process. smolecule.com The synthesis begins with the reaction of 3-methoxyphenol and 3-bromo-1-propanol (B121458) in the presence of a base to yield 3-methoxyphenoxymethyl-3-bromopropanol. smolecule.com In the subsequent step, this intermediate is reacted with acrolein to form the final product, MPMPA. smolecule.com This multi-step approach allows for the controlled construction of the target molecule with its specific side chain.

Derivatization Strategies and Functional Group Transformations

The primary derivatization strategies for this compound focus on converting its carboxylic acid group into more complex functional groups and heterocyclic rings. This often begins with the formation of 2-(3-methoxyphenoxy)acetohydrazide (B1597423), a key intermediate that opens pathways to numerous nitrogen- and sulfur-containing heterocycles.

Cyclization Reactions for Novel Heterocyclic Scaffolds

The hydrazide derived from this compound is a crucial building block for constructing five-membered heterocyclic rings such as oxadiazoles, thiadiazoles, and triazoles through various cyclization reactions.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound is a common strategy. The process typically begins with the conversion of the acid to its corresponding hydrazide, 2-(3-methoxyphenoxy)acetohydrazide, by reacting it with hydrazine (B178648) hydrate. This hydrazide intermediate is then cyclized to form the 1,3,4-oxadiazole ring. nih.govbiointerfaceresearch.com One method involves a cyclodehydration reaction, where the hydrazide is treated with various reagents like phosphorus oxychloride to yield 2,5-disubstituted-1,3,4-oxadiazoles. biointerfaceresearch.comresearchgate.net For instance, novel N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives can be synthesized, which then serve as precursors for 1,3,4-oxadiazole-based compounds. nih.gov A common synthetic route involves the reaction of this compound with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent like phosphorus oxychloride under reflux conditions.

Table 1: Key Reagents in Oxadiazole Synthesis

| Starting Material | Key Reagents | Resulting Heterocycle |

| This compound | 1. Hydrazine Hydrate2. Phosphorus Oxychloride | 1,3,4-Oxadiazole |

| 2-(3-methoxyphenoxy)acetohydrazide | Aryl Carboxylic Acids, POCl₃ | 2,5-Disubstituted 1,3,4-Oxadiazole |

The carboxylic acid group of this compound is a key functional handle for the synthesis of 1,3,4-thiadiazole derivatives. The synthetic pathway generally involves the initial formation of 2-(3-methoxyphenoxy)acetohydrazide. This hydrazide can then be reacted with carbon disulfide in an alkaline medium, followed by acidification, to yield 5-((3-methoxyphenoxy)methyl)-1,3,4-thiadiazole-2-thiol. rcsi.scienceresearchgate.net Another approach involves the cyclization of the carboxylic acid group with thiosemicarbazide (B42300) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). arabjchem.org This method has been used to synthesize a series of 1,3,4-thiadiazole derivatives from the related 2-(4-formyl-2-methoxyphenoxy) acetic acid. arabjchem.org

The generation of 1,2,4-triazoles from this compound also proceeds through its hydrazide derivative. researchgate.net The hydrazide of this compound can undergo reactions to form 4-amino-3,5-substituted 4H-1,2,4-triazoles. researchgate.net A prominent method involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions to yield the corresponding 1,2,4-triazole-3-thiol. Furthermore, this compound itself can be used in condensation reactions with existing triazole scaffolds to create more complex fused heterocyclic systems. For example, it can be condensed with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol using phosphorus oxychloride to produce a fused researchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] rcsi.scienceresearchgate.netCurrent time information in Bangalore, IN.thiadiazole derivative.

Table 2: Heterocyclic Scaffolds from this compound Hydrazide

| Reagent(s) | Intermediate | Resulting Heterocycle |

| Carbon Disulfide, KOH | Dithiocarbazate | 1,3,4-Thiadiazole-2-thiol |

| Phenyl Isothiocyanate, NaOH | Thiosemicarbazide | 1,2,4-Triazole-3-thiol |

| Carboxylic Acids, POCl₃ | N,N'-Diacylhydrazine | 1,3,4-Oxadiazole |

Alkylation, Aminomethylation, and Cyanoethylation of Derived Products

Once the core heterocyclic scaffolds, such as thiadiazoles and triazoles, are synthesized from this compound, they can be further modified through various functional group transformations. For the 1,3,4-thiadiazole-5-thiol and 4H-1,2,4-triazole-3-thiol derivatives, the thiol (-SH) group is a primary site for modification. rcsi.scienceresearchgate.net

Alkylation: The thiol group readily undergoes S-alkylation with various alkyl halides, introducing fragments like thioether, carboxamide, and carboxyl groups. researchgate.net This enhances the structural diversity of the compounds.

Aminomethylation: This reaction introduces an aminomethyl group, typically onto a nitrogen atom within the heterocyclic ring. rcsi.scienceresearchgate.net In the case of the derived 1,2,4-triazoles, aminomethylation has been shown to proceed at the N2 atom of the triazole ring, regardless of the substituent at position 5. researchgate.net

Cyanoethylation: Similar to aminomethylation, cyanoethylation also occurs on a ring nitrogen atom, adding a cyanoethyl group to the heterocyclic structure. rcsi.scienceresearchgate.net This reaction also proceeds at the N2 atom of the triazole derivatives. researchgate.net

These derivatization methods have been systematically elaborated for the thiadiazole and triazole products originating from the hydrazide of this compound. rcsi.scienceresearchgate.netbakhtiniada.ru

Acyl Hydrazide Formation with Dicarboxylic Acids Containing Pharmacophore Groups

The utility of 2-(3-methoxyphenoxy)acetohydrazide extends to the synthesis of more complex acyl hydrazide structures. Research has demonstrated that this starting hydrazide can be reacted with dicarboxylic acids that already contain pharmacophore groups. researchgate.net This reaction leads to the formation of N,N'-diacylhydrazines, which are themselves of interest or can serve as precursors for further cyclizations into heterocyclic systems like 1,3,4-oxadiazoles. researchgate.netnih.gov This strategy allows for the deliberate combination of the this compound motif with other known bioactive fragments, creating hybrid molecules. nih.gov

Applications in Solid-Phase Organic Synthesis Utilizing Traceless Linkers

Derivatives of this compound serve as foundational structures for developing traceless linkers used in solid-phase organic synthesis (SPOS). researchgate.net Traceless linkers are advantageous because they allow for the cleavage of the synthesized molecule from the solid support without leaving any residual functionality from the linker itself. researchgate.net

A prominent example is the 4-(4'-formyl-3'-methoxyphenoxy)butyryl linker, often referred to as a backbone amide linker (BAL). acs.orgdoi.org This acid-labile linker is typically attached to an aminomethylated polystyrene resin and is used to immobilize primary amines. nih.gov The formyl group provides a point of attachment for substrates, often via the formation of a hydrazone. acs.orgnih.govacs.org The stability of this linker has been evaluated under various conditions, showing resilience to bases and borohydrides, while being susceptible to cleavage by acids. nih.govacs.org The final synthesized compounds can be released from the resin using methods like selective cleavage with trimethylsilanolate. acs.orgnih.gov This linker has been employed in the synthesis of diverse compound libraries, including 1,3,4-oxadiazoles and purine-hydroxyquinolinone bisheterocycles. doi.orgnih.gov

Another related linker is 4-hydroxymethyl-3-methoxyphenoxyacetic acid, which is utilized as an acid-labile resin linkage agent, particularly in solid-phase peptide synthesis (SPPS). smolecule.com This linker facilitates the attachment of amino acids to the solid support, and its acid sensitivity allows for the controlled release of the synthesized peptide fragment. smolecule.com

The versatility of the this compound scaffold is demonstrated by its incorporation into various synthetic strategies on solid supports. These strategies enable complex chemical transformations on the polymer-bound molecules before cleavage, streamlining the synthesis of complex organic molecules. researchgate.net

Biological and Pharmacological Research Applications

Anticancer Activity Studies

The therapeutic potential of phenoxyacetic acid derivatives in oncology is an active area of research. These compounds have been investigated for their ability to impede the growth of cancer cells and trigger cell death through various molecular pathways.

Inhibition of Cancer Cell Line Proliferation

Research has demonstrated that phenoxyacetic acid and its derivatives can inhibit the proliferation of various cancer cell lines. For instance, methoxyacetic acid (MAA), a related compound, has been shown to suppress the growth of prostate cancer cells in a dose-dependent manner. nih.govnih.gov Studies on four human prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145) revealed that MAA significantly inhibits cell viability at concentrations of 5, 10, and 20 mM over a 72-hour period. nih.govnih.gov

Similarly, various other phenolic acids have demonstrated dose-dependent and time-dependent inhibitory effects on the growth of T47D human breast cancer cells. nih.gov The potency of these compounds varies, with some showing effects in the nanomolar to picomolar range. nih.gov For example, certain phenoxyacetamide derivatives have exhibited notable cytotoxic effects against the MCF-7 breast cancer cell line and the HepG2 liver cancer cell line, with IC₅₀ values indicating potent activity. mdpi.com One such derivative showed an impressive IC₅₀ of 1.43 μM on HepG2 cells, which was lower than the value for the standard drug 5-FU. mdpi.com

Table 1: Antiproliferative Activity of Phenoxyacetic Acid Derivatives and Related Compounds

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | 1.43 μM | mdpi.com |

| Phenoxyacetamide Derivative II | HepG2 (Liver Cancer) | 6.52 μM | mdpi.com |

| 5-Fluorouracil (5-FU) | HepG2 (Liver Cancer) | 5.32 μM | mdpi.com |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194±0.09 µg/ml | jetir.org |

| 2-(4-chlorophenoxy)-5-(4- chlorophenyl) pentanoic acid | Colorectal Cancer (CRC) cells | 4.8±0.35 µM | jetir.org |

Mechanistic Investigations: Kinase Inhibition (e.g., EGFR, Src) and Apoptosis Induction

The anticancer effects of phenoxyacetic acid derivatives are often rooted in their ability to interfere with specific signaling pathways that are crucial for cancer cell survival and proliferation. One of the key mechanisms is the induction of apoptosis, or programmed cell death.

Methoxyacetic acid, for example, induces apoptosis in prostate cancer cells by down-regulating the anti-apoptotic gene BIRC2, which leads to the activation of caspases 3 and 7. nih.govnih.gov This triggers a cascade of events culminating in cell death. nih.govnih.gov Furthermore, some phenoxyacetamide derivatives have been shown to significantly increase the total apoptotic cell death in HepG2 cells, with one compound causing a 24.51-fold increase compared to untreated cells. mdpi.com

Inducing apoptosis is a primary mechanism for the efficacy of Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in cancers with EGFR mutations. nih.govmdpi.com Research suggests that the inhibition of key survival pathways, such as the PI3K/Akt pathway, is critical for this process. core.ac.uk The inhibition of mTOR, a downstream effector in this pathway, can lead to the internalization and degradation of EGFR, thereby reducing proliferative signals. mdpi.com This process may require the activation of the non-receptor tyrosine kinase Src. mdpi.com Apoptosis induction by EGFR-TKIs is considered to be centrally mediated by the pro-apoptotic protein BIM. nih.gov

In addition to apoptosis, some derivatives can cause cell cycle arrest. Methoxyacetic acid has been found to induce G1 arrest in prostate cancer cells by up-regulating p21 expression and down-regulating cyclin-dependent kinases CDK4 and CDK2. nih.govnih.gov

Antiproliferative Effects of Phenoxyacetic Acid Derivatives and Related Compounds

The chemical structure of phenoxyacetic acid provides a versatile scaffold for the synthesis of new derivatives with potential anticancer properties. researchgate.net Modifications to this core structure can lead to compounds with enhanced potency and selectivity against cancer cells.

Studies have shown that substituting the amide nitrogen of phenoxyacetamide with a heterocyclic ring can result in cytotoxic effects in liver and colon cancer cell lines. researchgate.net The antiproliferative activity is influenced by the nature and position of substituents on the phenoxy ring. For instance, in a study of various phenolic acids, the presence of two hydroxyl groups on the phenolic ring and a three-carbon side chain were found to be important for antiproliferative activity against breast cancer cells. nih.gov

Derivatives of a related compound, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), have been investigated for their anti-angiogenic properties, which are crucial for preventing tumor growth. nih.gov This suggests that phenoxyacetic acid derivatives could also exert their anticancer effects by inhibiting the formation of new blood vessels that supply tumors. nih.gov

Cytotoxic Activity of Metal Complexes

The coordination of phenoxyacetic acid derivatives with metal ions can yield complexes with significant cytotoxic activity. These metal complexes often exhibit enhanced anticancer properties compared to the parent ligands.

For example, Mn(II), Co(II), and Cu(II) complexes of a hydrazone ligand derived from dehydroacetic acid have demonstrated cytotoxic activity against human cancer cell lines, including Huh-7 (liver), HCT-116 (colon), and A549 (lung). ekb.eg The geometry of the complex plays a role in its activity. ekb.eg These complexes were found to induce apoptosis and cause cell cycle arrest in cancer cells. ekb.eg

Other studies have reported that Pt(IV) complexes with cinnamate (B1238496) ligands showed potent anticancer activity against several cancer cell lines, with IC₅₀ values in the nanomolar range, making them significantly more potent than cisplatin. unito.it Similarly, metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have shown inhibitory actions on human colorectal carcinoma cells (HCT-116) while showing no activity against normal cells, indicating a degree of selectivity. nih.gov

Table 2: Cytotoxic Activity of Metal Complexes

| Metal Complex | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Complex 3 (Mn(II)) | Huh-7 (Liver) | 10.51 µM | ekb.eg |

| Complex 3 (Mn(II)) | A549 (Lung) | 24.96 µM | ekb.eg |

| Complex 5 (Cu(II)) | Huh-7 (Liver) | 28.86 µM | ekb.eg |

| Complex 5 (Cu(II)) | A549 (Lung) | 7.2 µM | ekb.eg |

| Compound 6c | HCT-116 (Colon) | 0.154 mM | nih.gov |

| Compound 4a | HCT-116 (Colon) | 0.18 mM | nih.gov |

Antimicrobial and Antifungal Investigations

Phenoxyacetic acid and its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial and antifungal properties. researchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Research has confirmed the efficacy of phenoxyacetic acid derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, methoxyphenol compounds have demonstrated antibacterial activity against common foodborne pathogens such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). nih.gov

In one study, a crude extract from Bacillus cereus containing methoxy (B1213986) acetic acid showed strong inhibitory effects against E. coli and Salmonella typhi. amazonaws.com The antibacterial activity was found to be concentration-dependent. amazonaws.com Derivatives of N-substituted-β-amino acids containing a 2-hydroxyphenyl moiety have exhibited good antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Mycobacterium luteum. mdpi.com

Phenolic acids, in general, have shown antimicrobial activity against several Gram-positive species. umh.es Extracts enriched with phenolic acids have been effective against S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 24 to 301 µg/mL. umh.es

Table 3: Antibacterial Activity of Related Compounds

| Compound/Extract | Bacterial Strain | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| Eugenol | S. aureus | IC₅₀ = 0.75 mM | nih.gov |

| Capsaicin | S. aureus | IC₅₀ = 0.68 mM | nih.gov |

| Vanillin (B372448) | S. aureus | IC₅₀ = 1.38 mM | nih.gov |

| B. cereus crude extract (containing Methoxy acetic acid) | E. coli | 16 mm inhibition zone | amazonaws.com |

| B. cereus crude extract (containing Methoxy acetic acid) | S. typhi | 14 mm inhibition zone | amazonaws.com |

| Peanut extracts (phenolic acids) | S. aureus | MIC = 24 – 301 µg/mL | umh.es |

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans)

The phenoxyacetic acid scaffold is a structural component in various compounds investigated for their antimicrobial properties jetir.org. Research into its derivatives has shown activity against several fungal strains. For instance, certain synthesized derivatives have demonstrated notable antifungal effects. One study highlighted that Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate (B1210297) showed good antifungal activity against Candida utilis with a Minimum Inhibitory Concentration (MIC) of 8µg/ml, compared to the reference drug Itraconazole (MIC= 0.25µg/ml) jetir.org. Another complex derivative, (S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3, 5-dimethylphenoxy) acetyl)-1H- indol-3-yl) propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl) propanoic acid, exhibited an inhibition zone of 24mm against Candida albicans, which was superior to the standard drug Griseofulvin (20mm) jetir.org.

While these findings underscore the potential of the phenoxyacetic acid core structure in developing new antifungal agents, specific studies detailing the activity of 3-Methoxyphenoxyacetic acid against Candida albicans are not extensively documented in the available literature. The efficacy of such compounds is often highly dependent on the nature and position of the substituents on the phenyl ring mdpi.com.

Structure-Activity Relationships in Antimicrobial Agents

The relationship between the chemical structure of phenoxyacetic acid derivatives and their antimicrobial activity is a critical area of research for developing more potent therapeutic agents dtic.mil. The biological activity of these compounds is significantly influenced by the physicochemical properties and the distribution of electronic charge in the molecules, which can be altered by introducing different substituents into the aromatic ring mdpi.com.

For antimicrobial agents, key structural parameters that often dictate efficacy include lipophilicity (log P) and electronic properties dtic.mil.

Lipophilicity : The ability of a compound to dissolve in fats or lipids can determine its capacity to penetrate bacterial cell membranes. For many antimicrobial series, a parabolic relationship is observed where activity increases with lipophilicity up to an optimal point, after which it may decrease due to reduced solubility in the aqueous biological phases dtic.mil.

Substituents : The type, position, and number of substituents on the phenoxy ring play a crucial role. Halogen atoms (e.g., chlorine) or alkyl groups can modify the molecule's electronic structure and steric bulk, thereby affecting its interaction with biological targets mdpi.comnih.gov. For example, in a series of phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system, the nature of the substituent at the α-position of the amide was found to be extremely important for activity nih.gov.

Anti-inflammatory and Immunomodulatory Research

Inhibition of Leukotriene Binding to Receptors

Leukotrienes are inflammatory mediators produced by the immune system from arachidonic acid nih.govwikipedia.org. Cysteinyl leukotrienes, in particular, promote bronchoconstriction, inflammation, and mucus secretion by binding to specific receptors, such as the CysLT1 receptor wikipedia.orglitfl.com. Consequently, leukotriene receptor antagonists are a class of medications used to manage inflammatory conditions like asthma wikipedia.orglitfl.com. These drugs, such as montelukast (B128269) and zafirlukast, function by blocking the actions of cysteinyl leukotrienes at the CysLT1 receptor on target cells wikipedia.orgnih.gov.

While the leukotriene pathway is a well-established target for anti-inflammatory therapies, there is no specific information in the surveyed scientific literature to indicate that this compound has been investigated as an inhibitor of leukotriene binding to its receptors.

Modulation of Inflammatory Pathways

The phenoxyacetic acid moiety is a key pharmacophore in the development of novel anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors mdpi.comnih.gov. The COX-2 enzyme plays a pivotal role in the inflammatory cascade by converting arachidonic acid into prostaglandins (B1171923) (PGs), such as PGE2, which are essential mediators of inflammation and pain nih.govnih.gov. Selective COX-2 inhibitors are sought after because they can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme mdpi.comnih.gov.

Research has led to the synthesis of various phenoxyacetic acid derivatives that demonstrate potent and selective COX-2 inhibition.

One study reported a series of pyrazoline-phenoxyacetic acid derivatives, with compounds 6a and 6c showing potent COX-2 inhibition with an IC₅₀ value of 0.03 µM for both nih.gov.

Another investigation synthesized novel phenoxyacetic acid derivatives, where compounds 5f and 7b exhibited significant in vivo anti-inflammatory effects, reducing paw edema by 63.35% and 46.51%, respectively. These compounds also lowered levels of the pro-inflammatory cytokine TNF-α and PGE-2 mdpi.com.

These studies confirm that the phenoxyacetic acid scaffold is a promising template for designing potent anti-inflammatory drugs that modulate the COX-2 pathway. However, the specific derivatives tested in these studies featured different substitution patterns, and data on the activity of the 3-methoxy variant is not provided.

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| Derivative 6a | 0.03 | 365.4 | nih.gov |

| Derivative 6c | 0.03 | 196.9 | nih.gov |

| Celecoxib (Reference) | 0.04 | 375.2 | nih.gov |

Antioxidant Properties and Redox Biology

Free Radical Scavenging Capacity (DPPH•, ABTS•+, •OH)

Antioxidant compounds can neutralize harmful free radicals and reactive oxygen species, protecting biological systems from oxidative stress. The free radical scavenging capacity of a compound is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods mdpi.comnih.gov. In these assays, the antioxidant donates a hydrogen atom or an electron to the stable radical (DPPH• or ABTS•+), causing a color change that can be measured spectrophotometrically to determine the extent of scavenging activity nih.gove3s-conferences.org.

Phenolic compounds, including derivatives of phenoxyacetic acid, are known for their antioxidant potential jetir.orgresearchgate.net. The presence of hydroxyl and methoxy groups on an aromatic ring generally enhances antioxidant properties mdpi.com. Research on various phenoxyacetic acid derivatives has confirmed their capacity for free radical scavenging. For example, the derivative 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid was found to possess good antioxidant activity in a DPPH assay, with an IC₅₀ value of 18.94 µg/ml, comparable to the standard, ascorbic acid (IC₅₀ = 15.73 µg/ml) jetir.org. Similarly, other studies have noted that phenoxyacetamide derivatives possess antioxidant activity mdpi.com.

Despite the known antioxidant potential of the broader class of compounds, specific quantitative data from DPPH, ABTS, or hydroxyl radical (•OH) scavenging assays for this compound was not found in the reviewed literature.

| Compound | IC₅₀ (µg/ml) | Reference |

|---|---|---|

| 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid | 18.94 ± 0.24 | jetir.org |

| Ascorbic Acid (Standard) | 15.73 ± 0.25 | jetir.org |

DNA Protection Mechanisms

While direct research into the DNA protection mechanisms of this compound is limited, the broader class of phenolic acids, to which it belongs, has been studied for antioxidant properties and the ability to protect DNA from oxidative damage. jetir.orgbohrium.comvivantechnologies.comnih.gov Phenolic compounds can act as antioxidants through their hydroxyl groups, which are capable of scavenging nearly all types of oxidant molecules, including free radicals. vivantechnologies.com

Oxidative damage to DNA, often induced by reactive oxygen species (ROS) such as hydroxyl radicals, can lead to strand breakages. vivantechnologies.com The protective mechanism of some phenolic acids involves preventing these breaks. For instance, studies on various phenolic acids have demonstrated their ability to protect plasmid DNA (like pBR322) from damage induced by agents like hydrogen peroxide (H₂O₂) and UV light. bohrium.comnih.gov Certain phenolic acids, such as ferulic acid, have shown a high degree of protection even at low concentrations. bohrium.comnih.gov Other related compounds like coumaric acids have also been shown to protect against oxidative DNA damage through direct free-radical scavenging. nih.gov Conversely, some phenolic structures can enhance oxidative damage under certain conditions, indicating that the specific structure of the compound is critical to its function. nih.gov

Agricultural and Plant Biology Applications

Plant Growth Regulation and Root Development Promotion

As a phenoxyacetic acid derivative, this compound is structurally related to auxins, a class of primary plant hormones known to regulate growth and development. biotrend.comclinisciences.com Auxins are crucial for processes such as cell division, elongation, and differentiation. nih.govresearchgate.net They are found at the tips of shoots and roots, where they promote stem and root growth. biotrend.combiotrend.com

Herbicidal and Pesticidal Activities

Phenoxyacetic acid derivatives are one of the oldest and most successful classes of synthetic herbicides. unl.eduencyclopedia.pub These compounds are classified as auxinic herbicides because they mimic the action of the natural plant hormone indole-3-acetic acid (IAA) but are more stable within the plant. nih.govnih.gov At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible plants, particularly broadleaf weeds. biotrend.comclinisciences.com

The herbicidal effectiveness of phenoxyacetic acid derivatives is influenced by their chemical structure, including the type and position of substitutions on the aromatic ring. mdpi.comthestatesman.com For example, the introduction of chlorine atoms, as seen in the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), significantly increases physiological activity. thestatesman.com These herbicides are typically selective, affecting dicotyledonous (broadleaf) plants while monocotyledonous (grass) crops remain relatively unaffected. encyclopedia.pubresearchgate.net Symptoms of exposure in sensitive plants include the curling of petioles and shoots, abnormal bending, and the thickening and decay of roots. thestatesman.com

Role as Plant Hormone Mimics (Auxins)

The primary mechanism of action for the agricultural effects of this compound and related compounds is their function as mimics of the plant hormone auxin. nih.govunl.edu Auxinic herbicides are structurally similar to the natural auxin, indole-3-acetic acid (IAA), allowing them to bind to auxin receptors in the plant cell. nih.govresearchgate.net This binding initiates a cascade of physiological responses that are normally tightly regulated by endogenous auxin levels. unl.eduscielo.br

However, unlike natural IAA, which is carefully controlled by synthesis, transport, and degradation within the plant, synthetic auxins like phenoxyacetic acids are more persistent. nih.govnih.gov This leads to a continuous and overwhelming stimulation of auxin-responsive genes. nih.govscielo.br The overstimulation results in the excessive production of other plant hormones like ethylene (B1197577) and abscisic acid, causing a range of phytotoxic effects including epinasty (downward bending of leaves), tissue swelling, and ultimately, cell death. nih.govnih.gov The ability of these compounds to hijack the plant's natural hormone signaling pathway is the basis for their use as both growth regulators at low doses and potent herbicides at higher doses. unl.edunih.gov

Modulation of Plant Responses to Environmental Stress

The plant hormone auxin is a central regulator in how plants respond and adapt to abiotic stresses such as drought, salinity, and extreme temperatures. nih.govresearchgate.net Auxin signaling pathways are deeply integrated with stress response mechanisms, controlling downstream gene expression that helps the plant cope with unfavorable conditions. nih.govfrontiersin.org For instance, auxin plays a critical role in modifying root architecture to optimize water and nutrient uptake during drought or salinity stress. frontiersin.orgnih.gov

Given that this compound functions as an auxin mimic, it has the potential to modulate these stress response pathways. The regulation of auxin levels and distribution, managed by biosynthesis and transport proteins, is essential for a plant's adaptation to environmental challenges. nih.govnih.gov By interacting with the auxin signaling system, exogenous application of an auxin mimic could theoretically be used to influence a plant's resilience. However, the outcome is complex, as supraoptimal auxin concentrations can be detrimental. nih.gov The precise effect would depend on the compound's concentration, the plant species, and the nature of the environmental stress.

Phytotoxicity Studies in Plant-Pathogen Interactions

Research has identified a closely related compound, 3-methoxyphenylacetic acid (3-MOPAA), as a phytotoxin produced by the soil-borne pathogenic fungus Rhizoctonia solani AG-3 TB, which causes tobacco target spot disease. nih.govbohrium.com This discovery highlights a role for methoxyphenoxyacetic acid derivatives in the context of plant-pathogen interactions. nih.govresearchgate.net In these interactions, phytotoxins secreted by pathogens can damage plant tissue and facilitate infection. bohrium.com

Studies have shown that exogenously applied 3-MOPAA can cause necrosis (tissue death) on tobacco leaves, confirming its phytotoxic activity. nih.govbohrium.com The amount of damage is dose-dependent, with higher concentrations leading to larger lesions. This phytotoxic effect is a key component of the pathogen's disease mechanism. nih.gov The identification of 3-MOPAA as a virulence factor provides insight into how certain pathogens harm their host plants and suggests that related compounds may possess similar phytotoxic properties. medchemexpress.comglpbio.com

| Treatment Concentration (mg/mL) | Lesion Diameter (cm) at 24 hpi (mean ± SD) |

|---|---|

| 1 | 0.383 ± 0.0894 |

| 2 | Data Not Provided |

| 4 | 0.654 ± 0.213 |

Data sourced from studies on the phytotoxin produced by Rhizoctonia solani AG-3 TB. nih.gov

Enzyme Inhibition and Receptor Binding Studies

Investigations into Metabolic Pathways and Biological Mechanisms

A review of scientific databases yields no specific studies that have investigated the metabolic pathways affected by this compound. Research into how this compound is metabolized by living organisms, and its subsequent effects on biological processes, has not been published. Consequently, its influence on cellular signaling cascades, metabolic regulation, or any potential therapeutic or toxic mechanisms remains unknown.

While some research exists on the broader class of phenoxyacetic acid derivatives, these findings are not specific to the 3-methoxy substituted compound and cannot be directly extrapolated. For instance, some derivatives have been explored for their herbicidal or antimicrobial properties, but this does not provide insight into the specific biological mechanisms of this compound in the context of enzyme inhibition or receptor interaction.

Identification of Specific Molecular Targets and Binding Affinities

Similarly, the scientific literature lacks any identification of specific molecular targets for this compound. There are no published studies detailing its binding affinities to any known receptors, ion channels, or enzymes. Without this fundamental data, it is impossible to ascertain its pharmacological profile or to predict its potential effects, whether beneficial or adverse.

The process of drug discovery and development heavily relies on the identification of molecular targets and the characterization of binding affinities. The absence of such data for this compound means that its potential as a lead compound in pharmacological research is currently unevaluated.

Mechanistic Insights and Structure Activity Relationship Sar Studies

Elucidation of Molecular Interactions with Biological Targets

As a member of the phenoxyacetic acid class of herbicides, 3-Methoxyphenoxyacetic acid is understood to function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). The primary molecular targets for these synthetic auxins are auxin-binding proteins (ABPs), which are key components in the auxin signaling pathway. encyclopedia.pub The interaction with these receptors is a critical first step in initiating the cascade of events that lead to the herbicidal effects.

The binding of phenoxyacetic acid derivatives to these receptors is thought to be driven by a combination of hydrogen bonding and hydrophobic interactions. nih.gov The carboxylic acid group of the molecule is crucial for this interaction, forming hydrogen bonds with amino acid residues within the receptor's binding site. The aromatic ring and the ether linkage also contribute to the binding affinity through hydrophobic and π-stacking interactions with the receptor. While specific studies on this compound are limited, the established mode of action for this class of compounds suggests that the methoxy (B1213986) group would modulate the electronic properties of the aromatic ring, thereby influencing its interaction with the target proteins.

Influence of Substituent Groups on Biological Activity and Selectivity

The biological activity and selectivity of phenoxyacetic acid herbicides are highly dependent on the nature and position of substituents on the aromatic ring. Variations in these substituents can significantly alter the compound's binding affinity for its target receptors, its uptake and translocation within the plant, and its metabolic stability.

The presence of a methoxy group at the meta-position, as in this compound, is expected to influence the molecule's electronic and steric properties. Generally, electron-withdrawing groups at the para- and ortho-positions, such as chlorine atoms, tend to increase herbicidal activity. mdpi.com The methoxy group, being an electron-donating group, might modulate the activity in a different manner, potentially affecting the selectivity of the herbicide. The table below summarizes the general influence of different substituent groups on the activity of phenoxyacetic acid derivatives.

| Substituent Group | Position on Aromatic Ring | General Effect on Herbicidal Activity |

|---|---|---|

| Chlorine (Cl) | ortho, para | Increases activity |

| Methyl (CH3) | ortho, para | Can increase or decrease activity depending on the specific compound |

| Methoxy (OCH3) | meta | Modulates activity and selectivity |

| Nitro (NO2) | para | Generally increases activity |

Conformational Analysis and Receptor Binding Profiles

The three-dimensional shape, or conformation, of phenoxyacetic acid molecules plays a critical role in their ability to bind to their biological targets. Studies on various phenoxyacetic acid derivatives have revealed that these molecules can adopt different conformations, primarily described as synclinal and antiperiplanar. researchgate.net

The synclinal conformation is characterized by the acetic acid side chain being folded back towards the aromatic ring, while in the antiperiplanar conformation, the side chain is extended away from the ring. The specific conformation adopted by the molecule can be influenced by its chemical environment, including its interaction with receptor binding sites. researchgate.net It is hypothesized that one of these conformations is the "active" conformation that preferentially binds to the auxin receptors to elicit a biological response. The flexibility of the ether linkage allows for rotation, enabling the molecule to adopt the most favorable conformation for binding. The methoxy group in this compound could potentially influence the preferred conformation through steric or electronic effects, thereby affecting its receptor binding profile.

Delineation of Affected Biological Pathways and Cellular Processes

Upon binding to its target receptors, this compound, like other auxinic herbicides, triggers a disruption of normal plant growth and development by interfering with several key biological pathways. These herbicides are known to induce the overproduction of other plant hormones, particularly ethylene (B1197577) and abscisic acid (ABA). nih.gov This hormonal imbalance leads to a variety of detrimental cellular processes.

The increased levels of ethylene are associated with epinasty (downward bending of leaves), senescence, and the inhibition of root growth. The accumulation of ABA contributes to stomatal closure, which can lead to desiccation, and also plays a role in growth inhibition. nih.gov Furthermore, the overstimulation of auxin-responsive genes leads to uncontrolled cell division and elongation, resulting in abnormal growth and tissue damage. scielo.br Another significant cellular process affected is the generation of reactive oxygen species (ROS). tandfonline.com The excessive production of ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, ultimately contributing to cell death.

Investigation of Gem-Dimethyl Effect on Cyclization Capacity

The gem-dimethyl effect, also known as the Thorpe-Ingold effect, describes the phenomenon where the presence of two methyl groups on the same carbon atom of a chain can accelerate intramolecular cyclization reactions. While not directly applicable to the herbicidal action of this compound itself, this effect has been studied in the context of creating derivatives of related compounds.

In the synthesis of certain heterocyclic compounds from precursors containing a phenoxyacetic acid moiety, the introduction of a gem-dimethyl group can significantly enhance the rate and yield of the cyclization reaction. This is attributed to the steric hindrance of the gem-dimethyl group, which brings the reactive ends of the molecule closer together, thus favoring the intramolecular reaction over intermolecular reactions. This principle is relevant in the chemical synthesis and modification of phenoxyacetic acid derivatives to explore new compounds with potentially enhanced or different biological activities.

Advanced Analytical Methodologies and Characterization Techniques in Research

Spectroscopic Analysis (NMR, Mass Spectrometry, Infrared Spectroscopy) for Structural Elucidation

Spectroscopic methods are fundamental tools for confirming the molecular structure of 3-Methoxyphenoxyacetic acid. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not widely published, the expected chemical shifts for its protons (¹H NMR) and carbon atoms (¹³C NMR) can be predicted based on its structure.

¹H NMR: The spectrum would feature distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, the methoxy (B1213986) (-OCH₃) protons, and the acidic proton of the carboxyl group. The aromatic protons would appear as a complex multiplet pattern in the aromatic region of the spectrum. The methylene protons would likely present as a singlet, and the methoxy protons would also be a sharp singlet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The spectrum would show nine distinct signals, one for each unique carbon environment. The carbonyl carbon of the carboxylic acid would have the largest chemical shift. libretexts.org The aromatic carbons would resonate in the typical aromatic region, with the carbon attached to the ether oxygen appearing at a higher chemical shift compared to the others. The methylene carbon and the methoxy carbon would have characteristic shifts in the aliphatic region of the spectrum. libretexts.org

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound (C₉H₁₀O₄) would provide its molecular weight and information about its fragmentation pattern, which is key to confirming its structure. nist.gov The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 182.17 g/mol . nist.gov Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgyoutube.com Aryl ethers can cleave at the ether bond, leading to fragments corresponding to the phenoxy and acetic acid moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides valuable information about its functional groups. nist.gov Key absorption bands would confirm the presence of the carboxylic acid and the ether linkage.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Carbonyl C=O | Stretching | 1760-1690 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aryl Ether C-O | Stretching | 1275-1200 (asymmetric) |

| Aryl Ether C-O | Stretching | 1075-1020 (symmetric) |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong absorption from the C=O stretch is also a key diagnostic peak. docbrown.info

X-ray Crystallography for Molecular and Supramolecular Structure Determination

While a specific crystal structure for this compound has not been detailed in publicly available literature, the structures of closely related phenoxyacetic acids, such as (3-chlorophenoxy)acetic acid, have been determined. researchgate.net These studies provide insight into the likely molecular and supramolecular features of this compound in the solid state.

Molecular Structure: In the solid state, the phenoxyacetic acid moiety is expected to be nearly planar. The carboxylic acid group typically forms a classic hydrogen-bonded dimeric structure with a neighboring molecule. This head-to-head arrangement is a common and stable motif for carboxylic acids in the crystalline phase.

Supramolecular Structure: The formation of these hydrogen-bonded dimers is a primary example of supramolecular assembly. libretexts.org These dimeric units then pack into a three-dimensional lattice, influenced by weaker intermolecular forces such as van der Waals interactions and potential π-π stacking of the aromatic rings. The specific packing arrangement dictates the macroscopic properties of the crystal, such as its shape and melting point.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating this compound from impurities and for its precise quantification. A reverse-phase HPLC method would be most suitable for this compound.

Purity Assessment: In a typical reverse-phase HPLC method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, the mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxyl group and ensure a sharp, symmetrical peak shape. sielc.comsielc.com By running a sample through the HPLC system, any impurities would separate from the main compound based on their differing polarities, appearing as distinct peaks in the chromatogram. The purity can then be calculated by comparing the area of the main peak to the total area of all peaks.

Quantitative Analysis: For quantitative analysis, a calibration curve is first generated by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The use of an ultraviolet (UV) detector is appropriate, as the aromatic ring in the molecule acts as a chromophore, allowing for sensitive detection. cnrs.fr

| HPLC Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18, 3-5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | Elution of the compound from the column |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation |

| Detection | UV detector at a wavelength around 270 nm | Monitors the eluting compound |

| Internal Standard | A structurally similar, stable compound | Improves precision by correcting for variations |

Applications as Analytical Standards in Research Methodologies

For this compound to be used as an analytical standard, it must be available in a highly pure and well-characterized form. Analytical standards are crucial for ensuring the accuracy and reliability of analytical measurements.

A certified reference material of this compound would be used to:

Calibrate analytical instruments: It serves as the benchmark for creating calibration curves in techniques like HPLC or GC, which is essential for accurate quantification. cipac.org

Validate analytical methods: It is used to confirm the accuracy, precision, and linearity of a newly developed analytical method.

Serve as an internal standard: In some cases, a deuterated or isotopically labeled version of this compound, or a close structural analog, could be used as an internal standard in mass spectrometry-based quantification. nih.govnih.gov An internal standard is added in a known amount to both samples and standards to correct for variations in sample preparation and instrument response, thereby improving the precision of the analysis. nih.gov Its utility in such applications depends on its ability to be reliably synthesized in high purity and its stability under analytical conditions.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For phenoxyacetic acid and its derivatives, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are standard for optimizing molecular geometry and predicting electronic properties. mdpi.comorientjchem.org This level of theory has been shown to provide results that are in good agreement with experimental data for this class of compounds. nih.gov

The electronic properties derived from DFT calculations are crucial for understanding the reactivity of 3-Methoxyphenoxyacetic acid. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. tandfonline.com The energy gap between HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.netsemanticscholar.org

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For phenoxyacetic acids, MEP maps reveal that the area around the aromatic ring's carbon atoms tends to be nucleophilic, while electrophilic regions are found near electronegative atoms like oxygen and any halogen substituents. mdpi.com These maps are invaluable for predicting how this compound might interact with biological receptors or other molecules. ekb.eg

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Represents the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. mdpi.com |

| Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) | Quantify the overall reactivity profile of the molecule based on HOMO and LUMO energies. nih.govekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. imist.ma This approach is widely used in drug discovery and environmental toxicology to build predictive models that can estimate the activity of new, untested molecules. chalcogen.roderpharmachemica.com

For the class of phenoxyacetic acid derivatives, QSAR models have been successfully developed to predict properties relevant to their potential use as herbicides. mdpi.com In a comprehensive study of 29 different phenoxyacetic acid congeners, this compound (listed as compound 8) was included to develop models for predicting biological properties such as penetration through plant cuticles and binding to proteins. mdpi.com

The development of these QSAR models relies on calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure and chemistry. frontiersin.org These descriptors, which serve as the independent variables in the model, typically fall into categories such as electronic, steric, and lipophilic. imist.ma For phenoxyacetic acids, key descriptors have been identified that significantly influence their biological efficacy, including lipophilicity (log P), polarizability, and the sum of hydrogen bond donors and acceptors. mdpi.com The resulting QSAR models can effectively predict the biological parameters of new chemical entities and identify the specific molecular characteristics that drive a particular property. mdpi.com

| Descriptor | Description | Relevance in Predictive Modeling |

|---|---|---|

| Lipophilicity (log Po/w) | The octanol/water partition coefficient, measuring a compound's hydrophobicity. mdpi.com | Crucial for predicting membrane permeability and transport to the site of action. |

| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. mdpi.com | Relates to the molecule's ability to form non-covalent interactions with a biological target. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Predicts drug transport properties, such as absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O-H). mdpi.com | Key for understanding specific interactions with biological receptors. |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., carbonyl oxygen) that can accept a hydrogen bond. mdpi.com | Key for understanding specific interactions with biological receptors. |

| Number of Rotatable Bonds (NRB) | The count of bonds that allow free rotation, indicating molecular flexibility. mdpi.com | Influences how well the molecule can adapt its conformation to fit into a binding site. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.netnih.gov The primary goal of docking is to predict the binding mode, affinity, and specificity of the ligand. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

The docking process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). nih.gov A scoring function is then used to evaluate different binding poses and rank them based on a calculated binding energy, with more negative scores typically indicating a more favorable interaction. scienceopen.com Analysis of the top-ranked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com While no extensive docking studies have been published specifically for this compound, its interaction with a urease enzyme has been briefly noted in a broader study of phenylacetic acid derivatives. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein, and can be used to refine binding energy calculations. nih.gov

Theoretical Optimization of Molecular Structures and Calculation of Quantum Chemical Parameters

A fundamental step in any computational chemistry study is the theoretical optimization of the molecule's geometric structure. scienceopen.com This process uses quantum chemical methods, such as DFT, to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional shape. nih.gov For phenoxyacetic acid and its derivatives, calculations are often performed using the B3LYP method with the 6-311++G(d,p) basis set to achieve a reliable optimized geometry. orientjchem.org

The optimization process yields a set of quantum chemical parameters that define the molecule's structure with high precision. These include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of two sets of three atoms). scienceopen.com Comparing these calculated parameters with available experimental data, such as from X-ray crystallography, is a common way to validate the chosen computational method. orientjchem.org For phenoxyacetic acids, DFT-calculated geometries have shown good agreement with experimental structures. orientjchem.org

These optimized structural parameters are the foundation for all subsequent calculations, including the determination of electronic properties, vibrational frequencies, and the inputs for QSAR and molecular docking studies. nih.gov

| Parameter | Description | Importance |

|---|---|---|

| Optimized Geometry | The lowest-energy, most stable 3D arrangement of the atoms in the molecule. | Provides the fundamental structure for all other computational analyses. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-O, O-H). orientjchem.org | Defines the precise dimensions of the molecular framework. |

| Bond Angles | The angle between two adjacent bonds (e.g., C-O-C). orientjchem.org | Determines the local shape and steric environment around an atom. |

| Dihedral Angles | The angle of rotation around a bond, defining the spatial relationship of atoms. scienceopen.com | Crucial for determining the overall conformation and planarity of the molecule. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds stretch and bend. Calculated values can be compared to experimental IR and Raman spectra. orientjchem.org | Confirms that the optimized structure is a true energy minimum and helps in spectral assignment. |

Environmental Fate, Ecotoxicology, and Sustainability Research

Biodegradation and Degradation Pathways in Environmental Matrices (e.g., Water-Sediment Systems)

The degradation of phenoxy acids in the environment is a complex process governed by hydrolysis, photodegradation, and, most significantly, microbial decomposition. nih.gov The efficiency of these processes is influenced by the specific chemical structure of the compound and various environmental factors. nih.gov

In aquatic environments, the primary degradation mechanisms include hydrolysis and biodegradation. nih.gov Hydrolysis can initiate the breakdown of phenoxy acid esters, while microbial activity is key to the ultimate decomposition of the acid forms. nih.gov The rate and pathway of biodegradation are dependent on the composition and density of the microbial community, as well as ambient conditions like temperature, pH, and the availability of oxygen and nutrients. nih.gov In shallow, sunlit waters, photodegradation can also be a significant decomposition pathway. nih.gov

While specific studies on the biodegradation of 3-Methoxyphenoxyacetic acid are limited, research on structurally similar compounds, such as 3-Phenoxybenzoic acid (3-PBA), provides valuable insights. For instance, a bacterial strain of Bacillus sp. has been shown to degrade 3-PBA, transforming it into metabolites that include protocatechuate, phenol (B47542), and 3,4-dihydroxy phenol. nih.gov Another study identified a novel microbial metabolic pathway for 3-PBA. nih.gov The presence of sediment can significantly influence degradation, as it affects the partitioning of the chemical and can enhance microbial breakdown away from the water layer where photolysis occurs. nih.gov The dissipation of a compound from the overlying water can be rapid, with subsequent, slower degradation occurring within the sediment phase. researchgate.net

Adsorption and Leaching Behavior in Soils and Environmental Media

The mobility of phenoxy acids in the environment is largely dictated by their adsorption-desorption behavior in soil. nih.gov Compounds in this class, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), are generally characterized by weak adsorption to most agricultural soils and sediments. nih.govmdpi.com This weak interaction increases their mobility, creating a potential for leaching into surface and groundwater. mdpi.com

Adsorption of phenoxyacetic acids is positively correlated with the soil's organic carbon content, including its humic and fulvic acid fractions. nih.gov Conversely, it is negatively correlated with soil pH. nih.gov As weak acids, phenoxyacetic compounds exist predominantly in their anionic form in soils with neutral to alkaline pH (pH 5–8). mdpi.com In more acidic conditions, they become protonated, and the resulting molecular species are more effectively adsorbed by soil particles. mdpi.com The removal of soil organic matter has been shown to decrease MCPA sorption by 37-100%, underscoring the critical role of organic content in retaining these compounds. nih.gov

Desorption studies indicate that a significant portion of the sorbed compound can be released back into the soil solution, although some hysteresis (the state of a system depending on its immediate history) is often observed. nih.gov Both adsorption and desorption processes are depth-dependent, with topsoil horizons (A horizons) typically exhibiting greater retention capacity than subsoil horizons (B or C horizons). nih.gov

Table 1: Freundlich Adsorption Coefficients (Kf) for MCPA in Different Soil Horizons This table presents data for the related compound MCPA to illustrate typical adsorption behavior of phenoxyacetic acids.

| Soil Horizon | Kf (mg(1-1/n) kg-1 L(1/n)) |

| Topsoil (A) | 0.37 - 1.03 |

| Subsoil (B/C) | Lower than Topsoil |

Source: Adapted from research findings on MCPA adsorption. nih.gov

Bioavailability and Persistence in Environmental Systems

The persistence of a chemical in the environment is a function of both its intrinsic biodegradability and its bioavailability. nih.gov Bioavailability refers to the fraction of a substance that is accessible to microorganisms for degradation. nih.gov Factors that limit bioavailability include strong sorption to soil or sediment particles, entrapment within the environmental matrix, and low water solubility. nih.govnih.gov

For phenoxy acids, which are generally mobile and soluble in water, bioavailability is often high in the aqueous phase. mdpi.com However, their interaction with soil organic matter can reduce this availability. nih.gov The persistence of these compounds, therefore, is a balance between their susceptibility to microbial attack and their sequestration in soil.

Environmental conditions can significantly alter persistence. For example, studies on MCPA have shown that its persistence in soil increases under drought conditions. researchgate.net In non-watered soils, the degradation of MCPA was delayed compared to watered soils, leading to increased potential for soil contamination. researchgate.net The half-life of MCPA degradation is typically shorter in topsoils (ranging from 4.9 to 9.6 days) compared to subsoils (11.6 to 23.4 days), reflecting the higher microbial activity in the upper soil layers. nih.gov

Impact of Environmental Factors on Compound Behavior (e.g., Soil Type, Organic Matter)

A range of environmental and edaphic variables influences the behavior and efficacy of chemicals in the soil. mdpi.com Key factors include soil type (texture), pH, organic matter content, moisture, and temperature. mdpi.comnih.gov